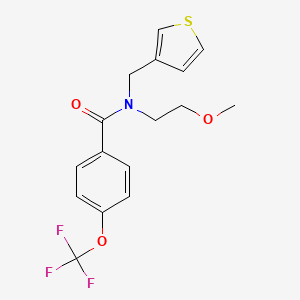
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H16F3NO3S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a synthetic compound with potential applications in pharmacology. Its unique structure, characterized by the presence of a trifluoromethoxy group and a thiophene moiety, suggests diverse biological activities. This article reviews the compound's biological activity based on available research, including its effects on various cellular targets and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C15H16F3N2O2S. The structural components include:
- Trifluoromethoxy group : Known for enhancing lipophilicity and metabolic stability.
- Thiophene ring : Often associated with biological activity, including antimicrobial and anticancer properties.
- Methoxyethyl side chain : May influence solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of cancer treatment and antimicrobial efficacy.
Anticancer Activity
Several studies have investigated the compound's potential as an anticancer agent. For example:
- Cell Line Studies : The compound demonstrated significant antiproliferative effects against multiple cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells. The IC50 values ranged from 1.5 to 5.0 µM, indicating potent activity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also exhibited antimicrobial properties:
- Bacterial Strains Tested : It showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
Case Studies
- In Vitro Studies on Cancer Cells : A study highlighted the compound's ability to induce apoptosis in MCF-7 cells through caspase activation, suggesting a potential role in cancer therapy .
- Antioxidant Properties : In addition to its anticancer effects, the compound demonstrated antioxidant capabilities in cellular models, which could contribute to its overall therapeutic profile by reducing oxidative stress .
特性
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-22-8-7-20(10-12-6-9-24-11-12)15(21)13-2-4-14(5-3-13)23-16(17,18)19/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDBGFHOOYLFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













